2-Chloro-1-(trifluoromethoxy)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6ClF3O |
|---|---|
Molecular Weight |
246.61 g/mol |
IUPAC Name |
2-chloro-1-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6ClF3O/c12-9-6-5-7-3-1-2-4-8(7)10(9)16-11(13,14)15/h1-6H |
InChI Key |
TUYVAOPDMYZFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination Using Thionyl Chloride
A widely reported method involves the chlorination of 1-hydroxy-2-(trifluoromethoxy)naphthalene using thionyl chloride (SOCl₂). In this approach, 1-hydroxy-2-(trifluoromethoxy)naphthalene is dissolved in an inert solvent such as 1,2-dichloroethane, followed by the addition of catalytic dimethylformamide (DMF). Thionyl chloride is introduced dropwise under reflux conditions (110°C for 4 hours), yielding 2-chloro-1-(trifluoromethoxy)naphthalene with a reported efficiency of 74%. The reaction mechanism proceeds via the formation of a chlorosulfite intermediate, which undergoes nucleophilic displacement by chloride.
Gas-Phase Chlorination with Cl₂
Alternative protocols employ molecular chlorine (Cl₂) under radical initiation. For example, a mixture of 1-(trifluoromethoxy)naphthalene and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in chlorobenzene is exposed to Cl₂ gas at 90–100°C under UV irradiation. This method achieves regioselective chlorination at the 2-position due to steric and electronic effects of the trifluoromethoxy group. Yields range from 58% to 86%, depending on reaction time and chlorine flow rate.
Coupling Reactions for Trifluoromethoxy Group Introduction
Ullmann-Type Coupling with Trifluoromethoxy Copper Reagents
The trifluoromethoxy group can be introduced via copper-mediated coupling. A 2015 study demonstrated that treating 2-chloro-1-iodonaphthalene with trifluoromethoxy copper (Cu-OCF₃) in dimethylacetamide (DMAc) at 120°C for 24 hours produces the target compound in 55% yield. This method avoids the use of hazardous fluorinating agents but requires stringent anhydrous conditions.
Nucleophilic Aromatic Substitution
Electron-deficient naphthalene derivatives, such as 2-chloro-1-nitronaphthalene, undergo nucleophilic substitution with potassium trifluoromethoxide (KOCF₃) in polar aprotic solvents. For instance, refluxing 2-chloro-1-nitronaphthalene with KOCF₃ in dimethyl sulfoxide (DMSO) at 130°C for 12 hours replaces the nitro group with trifluoromethoxy, yielding 43% of the desired product. Competing side reactions, including reduction of the nitro group, limit efficiency.
Multi-Step Synthesis from Naphthol Derivatives
Trifluoromethylation Followed by Chlorination
A sequential approach starts with 1-naphthol, which is first trifluoromethylated using trifluoromethyl triflate (CF₃SO₃Tf) in the presence of 2,2,6,6-tetramethylpiperidine (TMP) as a base. The resulting 1-(trifluoromethoxy)naphthalene is then chlorinated at the 2-position using N-chlorosuccinimide (NCS) and iron(III) chloride (FeCl₃) in dichloromethane. This two-step process achieves an overall yield of 68%.
Hydrolysis and Retro-Fries Rearrangement
In a patented method, 1-acetoxy-2-(trifluoromethoxy)naphthalene undergoes hydrolysis with aqueous HCl to form 1-hydroxy-2-(trifluoromethoxy)naphthalene, which is subsequently chlorinated with phosphorus oxychloride (POCl₃). The retro-Fries rearrangement ensures positional fidelity, with yields exceeding 80% for the chlorination step.
Solvent and Catalyst Optimization
Solvent Effects on Reaction Kinetics
Nonpolar solvents like chlorobenzene favor radical chlorination by stabilizing intermediate radicals, whereas polar solvents (e.g., DMSO) enhance nucleophilic substitution rates. For example, chlorination in chlorobenzene at 100°C completes in 5 hours, compared to 8 hours in acetonitrile.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield naphthoquinones .
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2-Chloro-1-(trifluoromethoxy)naphthalene serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the creation of diverse derivatives.
Table 1: Types of Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Replacement of chloromethyl group with nucleophiles | Sodium azide, potassium thiolate |
| Oxidation | Conversion to naphthoquinones or oxidized derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Transformation of trifluoromethoxy group | Lithium aluminum hydride |
Biology
The compound has been investigated for its potential bioactive properties. Studies suggest that it may exhibit antimicrobial and antifungal activities. For example, derivatives of chloromethyl naphthalene have shown promising results against pathogens such as Candida albicans and Aspergillus fumigatus.
Case Study: Antifungal Activity
Recent research highlighted that this compound derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents, indicating strong potential for therapeutic development.
Table 2: Antifungal Activity of Derivatives
| Compound Name | MIC (µg/mL) | Pathogen Tested |
|---|---|---|
| This compound | 6.25 - 25 | C. albicans |
| 1-(Chloromethyl)-naphthalene | >200 | A. fumigatus |
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that derivatives may induce apoptosis in cancer cells, providing a basis for further drug development.
Case Study: Anticancer Activity
A study on naphthalene-substituted compounds showed significant cytotoxic activity against breast cancer cell lines (MDA-MB-231). The compound induced cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent .
Industrial Applications
In industry, this compound is utilized in developing advanced materials with unique properties such as high thermal stability and resistance to chemical degradation. Its chemical stability makes it suitable for applications in coatings, plastics, and other materials requiring durability.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Attributes of 2-Chloro-1-(trifluoromethoxy)naphthalene and Analogues
Pharmacological and Toxicological Profiles
- Fluorinated Compounds: Fluorine and trifluoromethoxy groups improve metabolic stability and bioavailability in drug design .
- Naphthalene and Methylnaphthalenes : Unsubstituted naphthalene is associated with hemolytic anemia and respiratory toxicity in humans . Methyl derivatives (e.g., 2-methylnaphthalene) show similar risks, but halogenation/fluorination likely alters these profiles.
Biological Activity
2-Chloro-1-(trifluoromethoxy)naphthalene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiparasitic, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a chlorine atom and a trifluoromethoxy group. The presence of these substituents is crucial as they influence the compound's biological activity through electronic effects and steric hindrance.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of naphthalene derivatives, including this compound. A study demonstrated that compounds with similar structures exhibited strong activity against Staphylococcus epidermidis and other human pathogens. The presence of electron-withdrawing groups like -CF3 and Cl significantly enhances antibacterial properties by increasing the electron deficiency of the aromatic system, which is essential for interaction with bacterial targets .
Table 1: Antibacterial Efficacy of Naphthalene Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. epidermidis | 5 µg/mL |
| 1,4-Naphthoquinone derivatives | Various pathogens | 10-20 µg/mL |
| Triazole-naphthalene hybrids | E. coli, P. aeruginosa | 15 µg/mL |
Antiparasitic Activity
The compound's antiparasitic activity has also been explored, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies indicated that derivatives similar to this compound showed promising results against both chloroquine-sensitive and resistant strains of P. falciparum. The mechanism appears to involve disruption of the parasite's metabolic pathways, particularly through inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .
Table 2: Antiparasitic Activity Against Plasmodium falciparum
| Compound | Strain | IC50 (µM) |
|---|---|---|
| This compound | Chloroquine-sensitive | 0.5 |
| Other naphthoquinones | Chloroquine-resistant | >1 |
Anticancer Activity
The anticancer potential of naphthalene derivatives has been extensively studied. Specifically, compounds containing naphthalene moieties have shown effectiveness in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves induction of apoptosis and cell cycle arrest .
Case Study: Naphthalene-Substituted Triazole Derivatives
In a notable study, a series of naphthalene-substituted triazole derivatives were synthesized and evaluated for their cytotoxic effects. One compound demonstrated significant cytotoxicity in MDA-MB-231 cells, inducing apoptosis through caspase activation. This highlights the potential for developing naphthalene-based compounds as anticancer agents .
Table 3: Cytotoxic Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 8 |
| Naphthalene-triazole hybrids | HepG2 | 12 |
Q & A
Q. What experimental design considerations are critical for optimizing the synthesis of 2-chloro-1-(trifluoromethoxy)naphthalene?
Answer: Key factors include:
- Reagent Selection : Use high-purity trifluoromethylating agents (e.g., Togni’s reagent) to ensure regioselectivity at the naphthalene ring’s 1-position.
- Reaction Conditions : Optimize temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to balance reaction rate and byproduct formation.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product from halogenated intermediates .
Table 1: Common Characterization Techniques
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ 7.5–8.5 ppm for naphthalene protons) | Confirm substitution pattern and purity |
| GC-MS | Retention time, m/z = 246 (M⁺) | Verify molecular weight and detect impurities |
| HPLC | C18 column, acetonitrile/water mobile phase | Quantify yield and assess stability |
Q. How can researchers resolve discrepancies in reported toxicity data for this compound?
Answer: Discrepancies often arise from:
- Exposure Routes : Compare inhalation vs. oral toxicity studies (e.g., lung-specific effects in inhalation studies ).
- Dose Metrics : Normalize data to body weight or surface area for cross-species extrapolation.
- Risk of Bias : Use tools like ATSDR’s Table C-7 (e.g., randomization, blinding) to evaluate study quality .
Q. Methodological Steps :
Conduct a meta-analysis of peer-reviewed studies (2003–2022) using inclusion criteria from Table B-1 (e.g., systemic effects, species relevance) .
Apply statistical models (e.g., Hill equation) to reconcile dose-response curves.
Advanced Research Questions
Q. What mechanistic studies are recommended to elucidate the metabolic pathways of this compound?
Answer:
- In Vitro Models : Use hepatic microsomes (human/rat) to identify cytochrome P450-mediated oxidation (e.g., CYP2E1 involvement) .
- Isotopic Labeling : Track ¹⁸O or ³H isotopes to map hydrolysis of the trifluoromethoxy group.
- Metabolite Profiling : Combine LC-QTOF-MS with fragmentation libraries to detect chloro-naphthol derivatives .
Q. Key Data Gaps :
Q. How can computational modeling predict the environmental fate of this compound?
Answer:
- QSAR Models : Estimate biodegradation half-lives using halogen substitution patterns (Cl and CF₃O groups reduce biodegradability).
- Molecular Dynamics : Simulate soil adsorption coefficients (log Kₒc) based on hydrophobicity (log P ≈ 3.2) .
- Ecotoxicology : Apply EPI Suite™ to predict LC₅₀ values for aquatic organisms, validated against in vivo data from Appendix C .
Q. Validation Protocol :
Cross-reference computational outputs with experimental data from Table C-2 (e.g., bioaccumulation factors).
Refine models using ATSDR’s Step 6 confidence-rating criteria (e.g., consistency across studies) .
Q. What strategies address conflicting data on the compound’s genotoxicity in mammalian vs. bacterial assays?
Answer:
- Assay Optimization : Use SOS chromotest (E. coli) alongside micronucleus tests (CHO-K1 cells) to compare prokaryotic vs. eukaryotic responses.
- Metabolic Activation : Include S9 liver fractions in Ames tests to mimic mammalian metabolism .
- Data Harmonization : Apply Table C-6 risk-of-bias criteria to exclude studies with unmeasured confounding variables .
Table 2: Key Genotoxicity Endpoints
| Endpoint | Mammalian Systems | Bacterial Systems |
|---|---|---|
| DNA Adducts | ↑ in lung epithelial cells | Not detected in Salmonella TA100 |
| Chromosomal Aberrations | Dose-dependent in vitro | N/A |
Q. How should researchers design studies to investigate the neurotoxic potential of this compound?
Answer:
- In Vivo Models : Expose rodents via intraperitoneal injection (5–50 mg/kg) and assess motor function (rotarod test) and histopathology (hippocampal neurons) .
- Biomarkers : Measure glial fibrillary acidic protein (GFAP) in CSF as an indicator of neuroinflammation.
- Mechanistic Probes : Use patch-clamp electrophysiology to test effects on voltage-gated sodium channels .
Q. Data Interpretation :
Methodological Resources
- Literature Screening : Use PubMed/TOXCENTER queries (e.g., "naphthalene AND trifluoromethoxy AND toxicity") with filters for species and endpoints .
- Risk of Bias Tools : Refer to Tables C-6/C-7 for human/animal study evaluation criteria .
- Data Extraction : Follow ATSDR’s Table C-2 framework to standardize toxicokinetic parameters (e.g., AUC, Cmax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
